molecular formula C4H12ClNO2 B7799295 Diethanolammonium chloride

Diethanolammonium chloride

Cat. No.: B7799295
M. Wt: 141.60 g/mol
InChI Key: VJLOFJZWUDZJBX-UHFFFAOYSA-N
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Description

Diethanolammonium chloride is an organic compound with the molecular formula C₄H₁₂NO₂Cl. It is a type of ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both hydroxyl and ammonium groups, making it versatile in its chemical behavior.

Properties

IUPAC Name

bis(2-hydroxyethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOFJZWUDZJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)[NH2+]CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111-42-2 (Parent)
Record name Diethanolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14426-21-2
Record name Diethanolamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14426-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethanolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(hydroxyethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethanolammonium chloride can be synthesized through the reaction of diethanolamine with hydrochloric acid. The reaction typically involves the following steps:

    Mixing: Diethanolamine is mixed with an aqueous solution of hydrochloric acid.

    Reaction: The mixture is stirred at room temperature, allowing the diethanolamine to react with the hydrochloric acid to form this compound.

    Isolation: The product is then isolated by evaporating the solvent, leaving behind the crystalline this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Thermal Decomposition

When heated, diethanolammonium chloride undergoes decomposition analogous to ammonium chloride :

(HOCH2CH2)2NH2ClΔ(HOCH2CH2)2NH+HCl\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{Cl} \xrightarrow{\Delta} \text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH} + \text{HCl} \uparrow

The release of hydrogen chloride gas is detectable above 150°C . Unlike ammonium chloride, the hydroxyl groups may stabilize intermediates, delaying complete decomposition .

Reaction with Strong Bases

Treatment with NaOH regenerates diethanolamine and forms NaCl :

(HOCH2CH2)2NH2Cl+NaOH(HOCH2CH2)2NH+NaCl+H2O\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{Cl} + \text{NaOH} \rightarrow \text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH} + \text{NaCl} + \text{H}_2\text{O}

Reaction with Carbonates

Similar to NH4_4Cl , this compound reacts with Na2_2CO3_3 at elevated temperatures:

2(HOCH2CH2)2NH2Cl+Na2CO32NaCl+CO2+H2O+2(HOCH2CH2)2NH2\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{Cl} + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaCl} + \text{CO}_2 \uparrow + \text{H}_2\text{O} + 2\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}

Reactivity with Oxidizing Agents

This compound reacts exothermically with strong oxidizers (e.g., peroxides, KMnO4_4), potentially releasing toxic gases like Cl2_2 or NOx_x . The amine group acts as a reducing agent:

(HOCH2CH2)2NH2Cl+O2Products+HCl+H2O\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{Cl} + \text{O}_2 \rightarrow \text{Products} + \text{HCl} + \text{H}_2\text{O}

Exact products depend on reaction conditions and stoichiometry .

Complexation with Metal Ions

The hydroxyl and amine groups enable coordination with transition metals like Cu2+^{2+} and Zn2+^{2+} :

(HOCH2CH2)2NH2Cl+CuSO4[Cu((HOCH2CH2)2NH)n]2++SO42+HCl\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{Cl} + \text{CuSO}_4 \rightarrow \left[\text{Cu}\left(\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}\right)_n\right]^{2+} + \text{SO}_4^{2-} + \text{HCl}

Such complexes are moisture-sensitive and may precipitate under basic conditions .

pH-Dependent Behavior

In aqueous solutions, the salt dissociates into diethanolammonium and chloride ions. The pH of a 5% solution ranges from 4.6–6.0 , influenced by equilibrium:

(HOCH2CH2)2NH2+(HOCH2CH2)2NH+H+\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2^+ \rightleftharpoons \text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH} + \text{H}^+

Adjusting pH with bases shifts equilibrium toward free diethanolamine .

Reaction with Hypochlorites

Mixing with bleach generates toxic chloramines :

(HOCH2CH2)2NH2Cl+NaOCl(HOCH2CH2)2NH+Cl2+NaCl+H2O\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{Cl} + \text{NaOCl} \rightarrow \text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH} + \text{Cl}_2 \uparrow + \text{NaCl} + \text{H}_2\text{O}

Reaction with CO2_22

Exposure to atmospheric CO2_2 forms carbamates :

(HOCH2CH2)2NH2Cl+CO2(HOCH2CH2)2NHCOO+HCl\text{(HOCH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{Cl} + \text{CO}_2 \rightarrow \text{(HOCH}_2\text{CH}_2\text{)}_2\text{NHCOO}^- + \text{HCl}

Scientific Research Applications

Diethanolammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions.

    Biology: It is employed in the study of enzyme kinetics and protein folding.

    Industry: It is used in the production of surfactants, detergents, and emulsifiers.

Mechanism of Action

    Diethylammonium chloride: Similar in structure but lacks the hydroxyl groups.

    Triethanolammonium chloride: Contains an additional ethanolamine group.

Uniqueness: Diethanolammonium chloride is unique due to its dual functionality, combining both hydroxyl and ammonium groups. This makes it more versatile in its applications compared to similar compounds.

Comparison with Similar Compounds

  • Diethylammonium chloride
  • Triethanolammonium chloride
  • Ethanolammonium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethanolammonium chloride
Reactant of Route 2
Diethanolammonium chloride

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